Z-N-Me-Aib-OH, also known as N-methyl-2,2-dimethylacrylic acid, is a small molecule with the chemical formula C6H11NO3. It is classified as a derivative of the amino acid α-aminoisobutyric acid (Aib) [].
Z-N-Methyl-Aminoisobutyric Acid Hydrochloride, commonly referred to as Z-N-Me-Aib-OH, is a derivative of the amino acid aminobutyric acid. It features a Z-protecting group on the amino nitrogen and a methyl group at the alpha carbon. This compound is characterized by its unique structure, which influences its chemical behavior and biological activity.
The molecular formula for Z-N-Me-Aib-OH is with a molecular weight of approximately 143.16 g/mol. The compound appears as a white to off-white crystalline solid, typically soluble in polar solvents such as water and methanol .
The products formed from these reactions depend on the specific reagents used. For instance, oxidation may yield various ketones or aldehydes, while reduction can lead to alcohols or amines.
Z-N-Me-Aib-OH exhibits significant biological activity, particularly in the realm of peptide synthesis. It serves as a building block for peptides, influencing their structure and function. Studies suggest that this compound may act as an inhibitor for certain enzymes, making it a valuable candidate for drug development and therapeutic applications .
The synthesis of Z-N-Me-Aib-OH typically involves several steps:
This process can be performed using solid-phase peptide synthesis techniques to enhance yield and purity .
Z-N-Me-Aib-OH has several applications in scientific research:
Research indicates that Z-N-Me-Aib-OH interacts with various biological systems, particularly through its incorporation into peptide chains during synthesis. This incorporation allows for precise control over peptide sequences and their resultant biological activities. Additionally, investigations into its enzyme inhibition properties reveal its potential role in modulating biochemical pathways relevant to disease processes .
Several compounds share structural similarities with Z-N-Me-Aib-OH:
Compound Name | Structural Features |
---|---|
Z-Glycine Hydrochloride | Glycine derivative with similar protective groups |
Z-Hydroxyproline | Hydroxyproline derivative with a hydroxyl group |
Z-Aminoisobutyric Acid | Parent compound without methylation |
Fmoc-N-Methyl-Aminoisobutyric Acid | Fmoc-protected variant with similar properties |
α-(Methylamino)isobutyric Acid | Methylated variant influencing similar biological roles |
Z-N-Me-Aib-OH's uniqueness lies in its specific methylation pattern combined with the Z-protecting group. This configuration allows for tailored peptide synthesis that can enhance stability and bioactivity compared to other similar compounds. Its structural attributes make it particularly valuable in research focused on drug development and enzyme inhibition .